Amantadine

Übersicht

Beschreibung

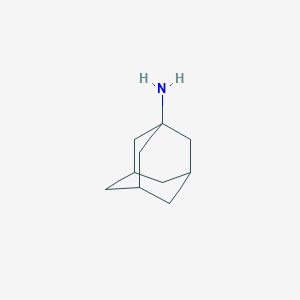

Amantadine (1-aminoadamantane) is a tricyclic amine with a rigid adamantane backbone, first approved as an antiviral agent against Influenza A. It inhibits the M2 proton channel, disrupting viral uncoating . Beyond virology, it is used in Parkinson’s disease to enhance dopamine release and as an NMDA receptor antagonist, offering neuroprotective benefits . Pharmacokinetically, it is primarily renally excreted, with bicarbonate-dependent tubular secretion influencing clearance .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Amantadin kann durch verschiedene Verfahren synthetisiert werden, wobei 1-Bromadamantan eines der häufigsten Ausgangsmaterialien ist. Die Synthese umfasst die Ritter-artige Reaktion, bei der 1-Bromadamantan mit Acetonitril und Schwefelsäure zu N-(1-Adamantyl)-acetamid reagiert. Dieser Zwischenstoff wird dann deacetyliert, um 1-Aminoadamantan zu erzeugen, das anschließend mit wasserfreier Salzsäure in Amantadinhydrochlorid umgewandelt wird .

Industrielle Produktionsverfahren: Ein effizientes Eintopfverfahren zur Synthese von Amantadinhydrochlorid beinhaltet die Behandlung von 1-Bromadamantan mit Harnstoff und Methanol in Gegenwart eines Phasentransferkatalysators, Tetrabutylammoniumiodid. Die In-situ-Bildung des Hydrochloridsalzes führt zu einer hohen Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Amantadin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Aminogruppe in Amantadin kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Amantadin kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl diese Reaktionen in seinen typischen Anwendungen weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Acetonitril und Schwefelsäure werden häufig bei der Synthese von Amantadin verwendet.

Oxidation und Reduktion: Spezifische Oxidations- oder Reduktionsmittel können eingesetzt werden, abhängig von der gewünschten Transformation.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Amantadinhydrochlorid, das in verschiedenen pharmazeutischen Anwendungen verwendet wird .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action

Amantadine acts as an antiviral agent, particularly effective against Influenza A. It inhibits the replication of the virus by interfering with the M2 ion channel protein, which is essential for viral uncoating within host cells. However, due to rising resistance levels, its use in treating influenza has diminished significantly since the early 2000s .

Clinical Evidence

A meta-analysis indicated that this compound reduced influenza symptoms by approximately one day and lessened the severity of fever and other symptoms. Despite its initial effectiveness, high resistance rates have led to recommendations against its use for influenza treatment or prophylaxis as of 2011 .

Parkinson's Disease Management

This compound is widely used in managing Parkinson's disease due to its mild antiparkinsonian effects. It enhances dopaminergic activity in the brain and alleviates symptoms such as bradykinesia, rigidity, and tremors.

Clinical Studies

- A randomized controlled trial demonstrated that high doses of this compound significantly improved dyskinesia in patients with Parkinson's disease, showing a reduction in Unified Parkinson's Disease Rating Scale scores compared to placebo .

- Long-term follow-up studies indicate sustained benefits from this compound therapy, with patients maintaining lower dyskinesia scores over extended periods .

Neurological Disorders

Recent studies have explored this compound's potential in treating various neurological conditions beyond Parkinson's disease:

- Traumatic Brain Injury : this compound has shown promise in improving cognitive function and reducing fatigue in patients recovering from traumatic brain injuries .

- Multiple Sclerosis : Research indicates that this compound may help alleviate fatigue associated with multiple sclerosis, enhancing overall quality of life for patients .

- Huntington’s Disease : Preliminary findings suggest that this compound may reduce chorea and improve motor function in individuals with Huntington's disease .

Post-COVID-19 Fatigue

A recent clinical trial highlighted this compound's effectiveness in relieving substantial fatigue in post-COVID-19 patients. The study reported significant reductions in fatigue levels after two weeks of treatment, suggesting a potential new application for this compound in managing post-viral fatigue syndromes .

Psychiatric Applications

This compound has been investigated for its effects on mood disorders, including depression and anxiety:

- Depression : Some studies suggest that this compound may have antidepressant effects, particularly in patients with comorbid neurological conditions .

- Autism Spectrum Disorder : Research has explored the safety and efficacy of this compound in managing behavioral disturbances in children with autism spectrum disorder, although results remain inconclusive .

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects such as dry mouth, nausea, and dizziness. In clinical trials, most side effects were transient and manageable; however, some patients experienced severe reactions leading to discontinuation of therapy .

Data Summary

The following table summarizes key findings from clinical studies regarding the applications of this compound:

| Application | Study Type | Key Findings |

|---|---|---|

| Influenza A Treatment | Meta-analysis | Reduced symptom duration by one day; high resistance noted |

| Parkinson's Disease | Randomized controlled | Significant reduction in dyskinesia scores; sustained long-term benefits |

| Traumatic Brain Injury | Case series | Improved cognitive function reported |

| Multiple Sclerosis | Clinical trial | Alleviation of fatigue observed |

| Post-COVID-19 Fatigue | Randomized trial | Significant fatigue reduction after two weeks |

| Autism Spectrum Disorder | Controlled study | Investigated safety and efficacy; inconclusive results |

Wirkmechanismus

Amantadine exerts its effects through multiple mechanisms:

Antiviral Action: It interferes with the release of viral nucleic acid into host cells by interacting with the transmembrane domain of the M2 protein of the virus.

Antiparkinsonian Action: this compound increases dopamine release and decreases dopamine reuptake in the brain, helping to alleviate symptoms of Parkinson’s disease

Vergleich Mit ähnlichen Verbindungen

Adamantane Derivatives

Rimantadine

- Structure : α-Methyl derivative of amantadine.

- Activity: Similar anti-Influenza A activity but higher toxicity against Trypanosoma brucei (IC₅₀: 12 µM vs. This compound’s 100 µM) .

- Mechanism : Shares M2 channel inhibition but shows reduced CNS penetration due to increased hydrophobicity .

Memantine

- Structure : 3,5-Dimethyladamantane amine.

- Activity : 3–10× more potent NMDA receptor antagonism (IC₅₀: ~0.5 µM vs. This compound’s ~10 µM) .

- Therapeutic Use : Approved for Alzheimer’s disease with fewer psychotomimetic side effects .

Spiro-3'-Pyrrolidines

- Structure : Adamantane fused with pyrrolidine.

- Activity : N-methyl derivative showed 3× higher in vivo efficacy against Influenza A2 than this compound, with a broader antiviral spectrum .

- Limitations : Cytotoxicity parallels antiviral activity, reducing therapeutic indices .

Hybrid Compounds (3 and 7)**

- Structure : Adamantane-benzsulfonamide hybrids.

- Activity : Potent anti-DENV2 activity (EC₅₀ < 10 µM vs. This compound’s inactivity at 100 µM) via DENV2 protease inhibition .

- Mechanism : Multifunctional—combine viral entry inhibition (adamantane) and protease blockade (benzsulfonamide) .

Non-Adamantane Derivatives

Piperidine Derivatives (e.g., Compound 12)**

- Activity : NMDA antagonism comparable to this compound (IC₅₀: ~10 µM) but less potent than memantine .

- Structure : Rigid polycyclic amines mimicking adamantane’s hydrophobicity.

Isoborneol Derivatives (Deitiforin)**

- Structure : Camphor-like cage.

- Activity : Anti-Influenza A activity but ineffective against Influenza B, similar to this compound .

Structural-Activity Relationships (SAR)

- Adamantane Core : Critical for M2 binding and NMDA antagonism. Removal (e.g., cyclohexane derivatives) abolishes activity .

- Substituents :

- Primary amines : Essential for transport system interaction (e.g., TR-iBRB2 uptake inhibition IC₅₀: 22.6 µM for adamantane amines vs. 55.3 µM for linear aliphatic amines) .

- Lipophilicity : Correlates with antiviral and transport inhibition potency. Hydrophobic moieties (e.g., benzsulfonamide) enhance tissue distribution .

- Multifunctional Hybrids : Synergistic effects (e.g., compounds 3 and 7) overcome stage-specific limitations of this compound .

Pharmacokinetic and Toxicity Comparisons

Therapeutic Indications and Limitations

Biologische Aktivität

Amantadine is a compound primarily known for its antiviral properties, particularly against influenza A virus, and its use in the treatment of Parkinson's disease. Recent research has expanded its profile, revealing diverse biological activities, including potential anticancer effects and modulation of ion channels. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Antiviral Activity:

this compound functions by inhibiting the M2 protein ion channel of the influenza A virus, preventing viral uncoating and replication. This mechanism has been well-documented in various studies, demonstrating its effectiveness in reducing viral load during infections.

Antiparkinsonian Effects:

In the context of Parkinson's disease, this compound enhances dopaminergic transmission by increasing dopamine release and inhibiting its reuptake. This dual action contributes to its therapeutic effects in managing symptoms associated with Parkinson's disease .

Anticancer Properties:

Recent studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit cell growth in melanoma and liver cancer cell lines by modulating key regulatory proteins involved in the cell cycle and apoptosis. Specifically, this compound increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

Anticancer Activity

A study published in 2022 investigated the effects of this compound on various melanoma cell lines. The results indicated that this compound significantly inhibited cell viability in a concentration-dependent manner. Flow cytometry analysis demonstrated increased apoptosis as evidenced by elevated levels of activated caspase-3 following treatment with this compound at its IC50 concentration. The study also highlighted that co-treatment with cisplatin (CDDP) or mitoxantrone (MTO) enhanced the apoptotic effects of this compound .

Table 1: Effects of this compound on Melanoma Cell Lines

| Cell Line | Viability Reduction (%) | Apoptosis Induction (Caspase-3 Positive Cells) |

|---|---|---|

| A375 | 45% | ↑ 30% |

| FM55P | 50% | ↑ 35% |

| FM55M2 | 60% | ↑ 40% |

| SK-MEL28 | 55% | ↑ 38% |

Data represents mean values from multiple experiments.

Ion Channel Modulation

This compound has also been shown to inhibit ion channels associated with SARS-CoV-2. Research demonstrated that this compound effectively blocked the activity of the viral Protein E ion channel, providing a potential avenue for therapeutic intervention against COVID-19 .

Case Studies

-

Case Study: this compound in Parkinson's Disease

A clinical trial involving patients with early-stage Parkinson's disease found that those treated with this compound reported significant improvements in motor function compared to a placebo group. The study highlighted the drug's ability to enhance dopamine signaling and reduce dyskinesia symptoms. -

Case Study: this compound and Cancer Treatment

In a cohort study examining patients with advanced melanoma treated with this compound alongside standard chemotherapy, researchers observed improved overall survival rates and enhanced quality of life metrics compared to historical controls not receiving this compound.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of amantadine in influenza A, and how does this inform antiviral research?

this compound inhibits the influenza A M2 proton channel by binding to its transmembrane domain, interfering with viral uncoating and assembly. Structural studies using solid-state NMR reveal that this compound alters conformational dynamics of the M2 protein, reducing proton conductance and disrupting interactions with the viral haemagglutinin . This mechanism has guided research into resistance mutations (e.g., S31N) and the development of next-generation antiviral agents targeting similar conformational flexibility.

Q. How is this compound integrated into traumatic brain injury (TBI) rehabilitation protocols, and what clinical trial designs validate its use?

Randomized controlled trials (RCTs) for TBI employ double-blind, placebo-controlled designs with outcome measures like the Disability Rating Scale (DRS) and Glasgow Coma Scale (GCS). For example, a 2012 RCT (N=184) demonstrated accelerated recovery during 4 weeks of treatment (DRS slope difference: 0.24/week, p=0.007), though long-term outcomes (6 weeks post-treatment) showed no significant difference . Trials often adjust for confounders such as age, ventilation duration, and baseline GCS to isolate treatment effects .

Q. What methodological approaches are used to study this compound's effects on Parkinson’s disease motor symptoms?

Studies typically combine this compound with levodopa or anticholinergics in crossover or parallel-group RCTs. Early trials (N=215) reported modest improvements in rigidity and bradykinesia but faced limitations like small sample sizes, heterogeneous designs, and incomplete reporting of placebo-phase data. Outcome measures include Unified Parkinson’s Disease Rating Scale (UPDRS) scores and clinician-rated global impressions .

Q. What standardized metrics assess this compound’s efficacy in disorders of consciousness (DoC)?

Primary endpoints include consciousness improvement (GCS ≥2-point increase) and emergence from unconsciousness (GCS ≥10). Secondary outcomes track ICU delirium rates, mortality, and functional milestones (e.g., mechanical ventilation weaning). Multivariate regression models adjust for age, ventilation duration, and baseline GCS to account for confounding variables .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound’s long-term functional outcomes in TBI?

While this compound accelerates short-term recovery (e.g., GCS improvements at 5 days, p<0.001), long-term mortality (90-day) and functional independence often show no benefit. Contradictions arise from differences in patient cohorts (e.g., age stratification, severity of injury) and outcome measurement timing. Sensitivity analyses suggest that treatment effects may diminish after discontinuation, emphasizing the need for extended dosing protocols .

Q. What experimental designs address variability in this compound’s efficacy for multiple sclerosis (MS)-related fatigue?

Meta-analyses highlight heterogeneity in fatigue scales (e.g., Fatigue Severity Scale vs. MS-specific tools) and crossover trial biases. A 2007 systematic review (N=236) found inconsistent benefits (p=0.04 for MS-FS improvement) due to poor study quality and inadequate blinding. Future trials require standardized endpoints, larger samples, and stratification by fatigue subtypes (e.g., cognitive vs. physical) .

Q. What challenges exist in establishing causality for this compound’s neuroprotective effects in preclinical models?

In vitro and animal studies propose dual mechanisms: reducing microglial activation (anti-inflammatory) and inducing glial cell line-derived neurotrophic factor (GDNF). However, translational gaps arise from differences in dosing, species-specific responses, and confounding variables like memantine’s distinct pharmacokinetics. Experimental controls for NMDA receptor modulation and dopamine agonist activity are critical .

Q. How do single-case experimental designs (SCEDs) improve validity in brain injury-induced apathy studies?

SCEDs use ABA withdrawal designs with randomized this compound/placebo phases to control for intra-individual variability. A 2022 study (N=2) demonstrated reduced apathy during this compound phases (Cohen’s d >1.2) but highlighted challenges in achieving three treatment demonstrations for internal validity. Blinding and washout periods mitigate placebo carryover effects .

Q. What methodological limitations affect this compound trials in autism spectrum disorder (ASD)?

A 2001 RCT (N=39) found clinician-rated hyperactivity improved (p=0.046), but parent-reported outcomes were nonsignificant. Limitations include high placebo response rates (37%), small samples, and reliance on subjective scales like the Aberrant Behavior Checklist. Future studies need objective biomarkers (e.g., fMRI) and longer follow-up periods .

Q. How can translational research address gaps in this compound’s antiviral efficacy against resistant influenza strains?

Structural studies of M2 mutants (e.g., V27A, S31N) reveal reduced this compound binding affinity. Computational modeling of conformational dynamics and high-throughput screening for M2-stabilizing compounds are prioritized. Combining this compound with neuraminidase inhibitors in animal models may overcome resistance .

Eigenschaften

IUPAC Name |

adamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWSYNQZKUICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

665-66-7 (hydrochloride) | |

| Record name | Amantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022117 | |

| Record name | Amantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Stable, white or nearly white crystalline powder. Crystals from abs ethanol+ anhydr ether. Decomp at 360 °C. Practically insol in ether; sol in water (at least 1:20). /Hydrochloride/, Sparingly sol in water, 8.46e-02 g/L | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

HEXAKISTETRAHEDRAL CRYSTALS BY SUBLIMATION | |

CAS No. |

768-94-5 | |

| Record name | Amantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amantadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amantadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF4C9Z1J53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-192, 160-190 °C (closed tube); Also reported as 180-192 °C, 180 °C | |

| Record name | Amantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.